
2-Bromo-5-(methoxymethyl)thiophene
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives often involves reactions such as the Suzuki coupling reaction and the autopolymerization reaction . For instance, a new thiophene derivative was synthesized through the Suzuki coupling reaction of 4-bromo-5-methylthiophen-2-ylboronic acid and 4-iodonitrobenzene .Molecular Structure Analysis
The molecular formula of 2-Bromo-5-(methoxymethyl)thiophene is C6H7BrOS, and its molecular weight is 207.09 g/mol . The InChI code is 1S/C6H7BrOS/c1-8-4-5-2-3-6(7)9-5/h2-3H,4H2,1H3 .Chemical Reactions Analysis
Thiophene derivatives, including 2-Bromo-5-(methoxymethyl)thiophene, can undergo various chemical reactions. For example, 2-Bromo-5-methylthiophene undergoes metalation-alkylation reaction with various electrophiles to form various 5-alkylated 2-bromo products . It also undergoes coupling with 4-bromo allyl phenyl ether to form allyl phenyl thiophene ether .Physical And Chemical Properties Analysis
2-Bromo-5-(methoxymethyl)thiophene is a liquid at room temperature . Its boiling point is predicted to be 211.6±25.0 °C .Scientific Research Applications
Synthesis of Thiophene Derivatives
Thiophene-based analogs, including 2-Bromo-5-(methoxymethyl)thiophene, have been the focus of many scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This application is crucial in industries that deal with metal surfaces, as it helps to prevent the degradation and wear of these surfaces.
Organic Semiconductors
Thiophene-mediated molecules, including 2-Bromo-5-(methoxymethyl)thiophene, have a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices, including transistors and diodes.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in various display applications, including televisions, computer monitors, and mobile phones.
Autopolymerization
2-Bromo-5-(methoxymethyl)thiophene has been studied for its autopolymerization reaction . The study analyzed the products and reaction mechanism of the polymerization reaction of 2-Bromo-5-(methoxymethyl)thiophene .
Electrochemical Reduction
2-Bromo-5-(methoxymethyl)thiophene has been used in the electrochemical reduction of a number of mono- and dihalothiophenes . This process is important in the synthesis of various organic compounds.
Safety and Hazards
The safety information for 2-Bromo-5-(methoxymethyl)thiophene indicates that it is a hazardous substance. It has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do, continue rinsing) .
properties
IUPAC Name |
2-bromo-5-(methoxymethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrOS/c1-8-4-5-2-3-6(7)9-5/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQQAKKFHNTDAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(methoxymethyl)thiophene | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

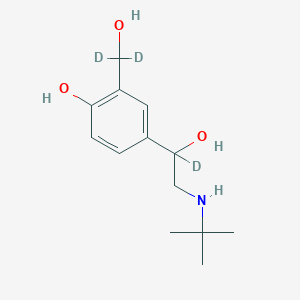
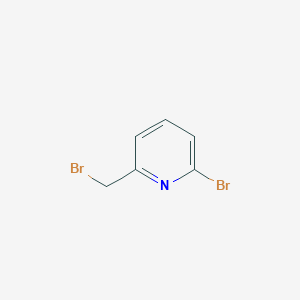
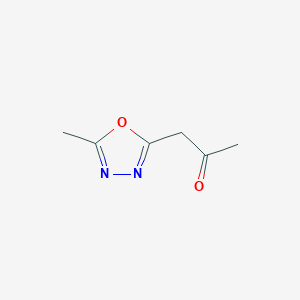
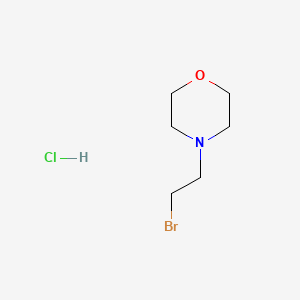
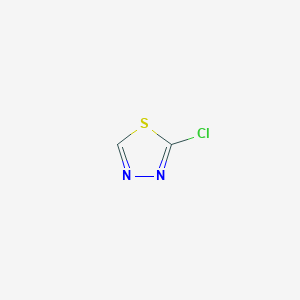
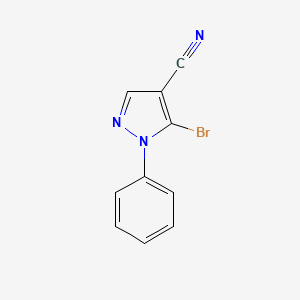


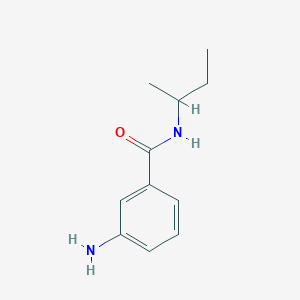
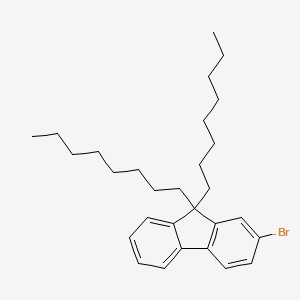

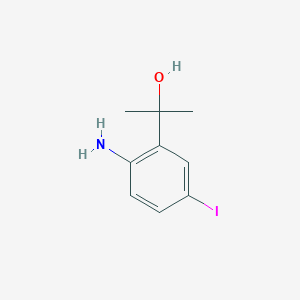
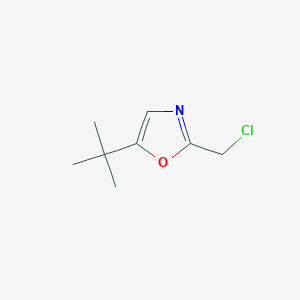
![Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate](/img/structure/B1282086.png)